2-(Benzyloxy)-1-propanol

Medicinal Chemistry ADME-Tox Drug Design

2-(Benzyloxy)-1-propanol (CAS 70448-03-2), also known as 2-(benzyloxy)propan-1-ol, is a benzyl-protected propanol derivative with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol. It is a colorless liquid with a boiling point of 115-116 °C at 0.02 Torr and a density of 1.1437 g/cm³.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
CAS No. 70448-03-2
Cat. No. B057090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-1-propanol
CAS70448-03-2
Synonyms2-(Phenylmethoxy)-1-propanol
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC(CO)OCC1=CC=CC=C1
InChIInChI=1S/C10H14O2/c1-9(7-11)12-8-10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3
InChIKeyBWCRDMRLKBPUTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyloxy)-1-propanol (CAS 70448-03-2) | Procurement-Grade Overview & Key Identifiers


2-(Benzyloxy)-1-propanol (CAS 70448-03-2), also known as 2-(benzyloxy)propan-1-ol, is a benzyl-protected propanol derivative with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol [1]. It is a colorless liquid with a boiling point of 115-116 °C at 0.02 Torr and a density of 1.1437 g/cm³ . The compound features a secondary alcohol group and a benzyl ether moiety, with an XLogP3-AA lipophilicity value of 1.3, indicating moderate hydrophobicity [1]. It is widely utilized as a building block in medicinal chemistry, particularly as an intermediate in the synthesis of amino diol HIV-protease inhibitors and diphenyl-substituted amino alcohols .

2-(Benzyloxy)-1-propanol (CAS 70448-03-2): Why In-Class Analogs Cannot Be Freely Substituted


Superficially similar benzyl-protected alcohols (e.g., 1-(benzyloxy)-2-propanol, 3-(benzyloxy)-1-propanol, 2-(benzyloxy)ethanol) share the C10H14O2 molecular formula and benzyl ether functionality, yet differ critically in the position of the hydroxyl group and the carbon backbone, leading to distinct physicochemical profiles and reactivity. 2-(Benzyloxy)-1-propanol possesses a secondary alcohol at the 1-position and a benzyloxy group at the 2-position, a regiochemistry that dictates its unique LogP, boiling point, and hydrogen-bonding capacity compared to its isomers [1]. These differences directly impact its suitability as an intermediate in stereospecific syntheses, such as amino diol HIV-protease inhibitors, where the exact spatial arrangement of functional groups is essential for target engagement . Generic substitution without empirical verification of these quantitative parameters risks altering reaction kinetics, product yield, and final compound purity.

Quantitative Differentiation Evidence for 2-(Benzyloxy)-1-propanol (CAS 70448-03-2) vs. Closest Analogs


Lipophilicity (LogP) Comparison: 2-(Benzyloxy)-1-propanol vs. 1-(Benzyloxy)-2-propanol

The lipophilicity of 2-(benzyloxy)-1-propanol is characterized by an XLogP3-AA value of 1.3 [1], which is substantially lower than that of its regioisomer 1-(benzyloxy)-2-propanol (LogP = 1.73) . This 0.43 log unit difference corresponds to an approximately 2.7-fold lower octanol-water partition coefficient, indicating that the target compound is significantly less hydrophobic than its positional isomer.

Medicinal Chemistry ADME-Tox Drug Design

Boiling Point and Vapor Pressure Profile: 2-(Benzyloxy)-1-propanol vs. 1-(Benzyloxy)-2-propanol

Under reduced pressure (0.02 Torr), 2-(benzyloxy)-1-propanol exhibits a boiling point of 115-116 °C . In contrast, the regioisomer 1-(benzyloxy)-2-propanol has a boiling point of 263.8±15.0 °C at atmospheric pressure (760 mmHg) . The significantly lower boiling point of the target compound under vacuum indicates a higher volatility under comparable conditions, which may influence distillation-based purification strategies and solvent removal protocols.

Process Chemistry Purification Volatility

Density and Molecular Packing: 2-(Benzyloxy)-1-propanol vs. 3-(Benzyloxy)-1-propanol

The density of 2-(benzyloxy)-1-propanol is reported as 1.1437 g/cm³ . In comparison, the isomer 3-(benzyloxy)-1-propanol has a density of 1.049 g/mL at 25 °C [1]. The target compound is approximately 9% denser, suggesting tighter molecular packing in the liquid state, which may affect its behavior as a solvent or reaction medium in concentrated formulations.

Formulation Material Science Density

Application Specificity: HIV Protease Inhibitor Intermediate vs. Aldose Reductase Inhibitor Building Block

2-(Benzyloxy)-1-propanol is explicitly utilized as a key intermediate in the synthesis of amino diol HIV-protease inhibitors . In contrast, the isomer 3-(benzyloxy)-1-propanol is employed in the preparation of aldose reductase inhibitors [1]. This divergent application profile underscores the regiochemical specificity required for distinct biological target engagement.

Medicinal Chemistry Antiviral Target Synthesis

Hydrogen Bond Donor Count: 2-(Benzyloxy)-1-propanol vs. 2-(Benzyloxy)ethanol

2-(Benzyloxy)-1-propanol possesses exactly one hydrogen bond donor (the secondary alcohol group) [1]. In contrast, the shorter-chain analog 2-(benzyloxy)ethanol also contains one hydrogen bond donor but has a lower molecular weight (152.19 g/mol) and lacks the methyl group present in the target compound . This structural difference influences hydrogen bonding potential and lipophilicity, potentially affecting solubility and membrane permeability.

ADME Solubility Drug-Likeness

Optimal Application Scenarios for 2-(Benzyloxy)-1-propanol (CAS 70448-03-2) Based on Quantitative Evidence


Synthesis of Amino Diol HIV-Protease Inhibitors

This compound is the preferred building block for constructing the amino diol core of HIV-protease inhibitors, as documented in patent and vendor literature . Its specific regiochemistry (secondary alcohol at the 1-position, benzyloxy at the 2-position) and moderate lipophilicity (LogP 1.3) [1] are tailored for this synthetic pathway. Substitution with isomers such as 1-(benzyloxy)-2-propanol (LogP 1.73) would alter the stereoelectronic environment, potentially reducing inhibitory potency or synthetic yield.

Chiral Pool Synthesis from L-(+)-Tartaric Acid

2-(Benzyloxy)-1-propanol can be accessed enantiomerically pure via synthesis from L-(+)-tartaric acid, yielding (R)-2-Benzyloxy-1-iodo-3-butene as a chiral synthon, which is further transformed into the target compound . This route provides a reliable source of chiral material for asymmetric syntheses, distinguishing it from racemic mixtures of related compounds that lack a defined stereochemical starting point.

Antiviral Nucleoside Analog Derivatization

The compound reacts with Tenofovir, an antiviral drug, in the presence of enolate and organometallic catalysts to form acetaldehyde derivatives . This reactivity profile, combined with its moderate lipophilicity and single hydrogen bond donor [1], makes it a suitable reagent for modifying nucleoside analogs to improve pharmacokinetic properties, particularly in the context of HIV and HBV therapies.

Agrochemical Intermediate Synthesis

As a benzyl-protected alcohol with a density of 1.1437 g/cm³ and a boiling point of 115-116 °C at reduced pressure , 2-(benzyloxy)-1-propanol serves as a versatile intermediate in agrochemical research, particularly for coupling reactions that yield herbicidal compounds [1]. Its higher density and distinct volatility profile compared to isomers like 3-(benzyloxy)-1-propanol (density 1.049 g/mL) may offer advantages in large-scale liquid handling and phase separation during work-up.

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